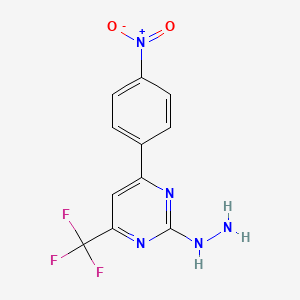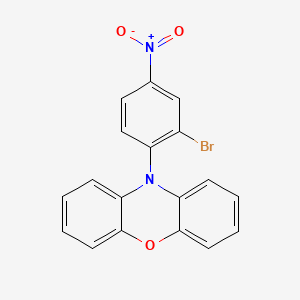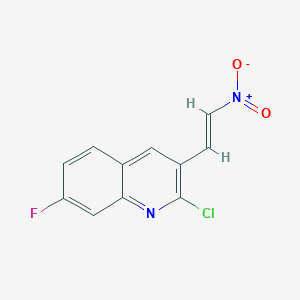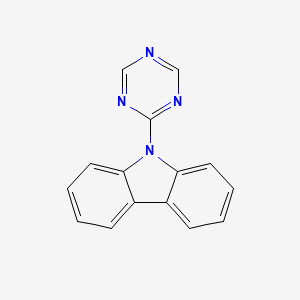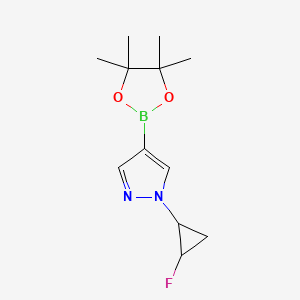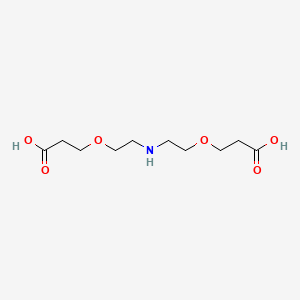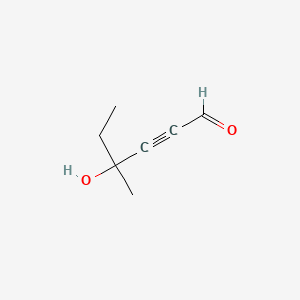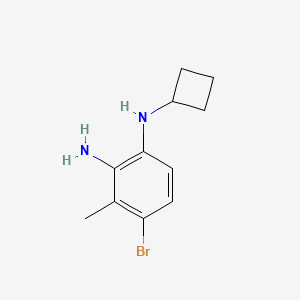
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
科学研究应用
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but lacks the cyclobutyl group.
3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with different substitution pattern.
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine: Contains an additional chlorine atom.
Uniqueness
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
4-bromo-1-N-cyclobutyl-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H15BrN2/c1-7-9(12)5-6-10(11(7)13)14-8-3-2-4-8/h5-6,8,14H,2-4,13H2,1H3 |
InChI 键 |
WOYAAYCXRMHZRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)NC2CCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


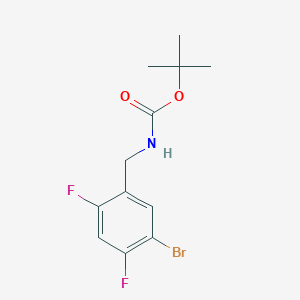
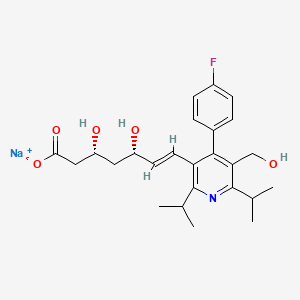
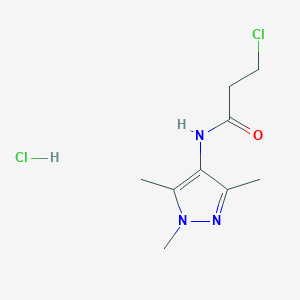
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
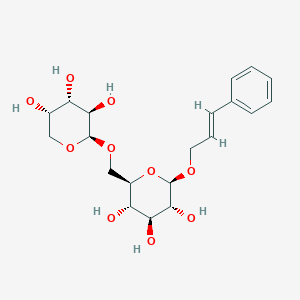

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
